Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione
Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solvent selection criteria for 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione (commonly referred to as 7-iodoisatoic anhydride ).[1]
Designed for researchers in medicinal chemistry and process development, this document synthesizes established thermodynamic data of the parent scaffold with the physicochemical impact of the iodine substituent.[1]
[1]
Executive Summary & Chemical Identity
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione is a critical electrophilic intermediate used in the synthesis of anthranilic acid derivatives, quinazolinones, and benzodiazepines.[1] Its utility is defined by the unique reactivity of the cyclic anhydride moiety, which is susceptible to nucleophilic attack.[1]
Understanding its solubility profile is a dual challenge:
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Thermodynamic Solubility: Dissolution capacity in inert solvents.[1]
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Kinetic Stability: Avoiding solvolysis (ring-opening) in nucleophilic solvents (water, alcohols, amines).[1]
| Property | Detail |
| IUPAC Name | 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione |
| Common Name | 7-Iodoisatoic anhydride |
| CAS Number | 115081-94-2 |
| Molecular Formula | C₈H₄INO₃ |
| Molecular Weight | 289.03 g/mol |
| Core Scaffold | Isatoic Anhydride (CAS 118-48-9) |
| Physical State | Solid (Powder), typically light tan to grey |
Solubility Profile & Solvent Classification
The solubility of 7-iodoisatoic anhydride is governed by the rigid, polar nature of the oxazine-dione ring and the lipophilic, heavy iodine substituent at the C7 position.[1] Compared to the parent isatoic anhydride, the 7-iodo derivative exhibits reduced molar solubility in polar protic solvents and enhanced affinity for polar aprotic media due to the iodine atom's polarizability.[1]
Primary Solvents (High Solubility, Inert)
These solvents are recommended for stock solution preparation and homogeneous reactions where nucleophilic attack must be avoided.[1]
| Solvent Class | Specific Solvents | Solubility Estimate* | Mechanistic Insight |
| Polar Aprotic | DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)DMAc (Dimethylacetamide)NMP (N-Methyl-2-pyrrolidone) | High (>50 mg/mL) | The high dielectric constant of these solvents disrupts the strong crystal lattice energy of the anhydride.[1] The iodine atom enhances interaction with the sulfoxide/amide dipoles.[1] |
| Cyclic Ethers | THF (Tetrahydrofuran)1,4-Dioxane | Moderate (10–30 mg/mL) | Good for reactions requiring lower boiling points.[1] Heating (50–60°C) significantly enhances solubility.[1] |
Secondary Solvents (Moderate Solubility, Temperature Dependent)
Useful for crystallization or purification.[1]
| Solvent Class | Specific Solvents | Solubility Behavior |
| Ketones | Acetone , MEK (Methyl ethyl ketone) | Soluble.[1] Often used for recrystallization.[1] Acetone is a standard solvent for isatoic anhydrides, though long-term stability should be monitored.[1] |
| Esters | Ethyl Acetate , Isopropyl Acetate | Sparingly soluble at RT; Moderate solubility at reflux.[1] Common anti-solvent for precipitation from DMF/DMSO.[1] |
| Halogenated | DCM (Dichloromethane), Chloroform | Low to Moderate.[1] The 7-iodo substituent improves solubility here compared to the unsubstituted parent due to halogen-halogen dispersion forces.[1] |
Reactive Solvents (The Stability Trap)
CRITICAL WARNING: Isatoic anhydrides are acylating agents.[1] They react with protic solvents containing nucleophiles.[1]
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Alcohols (MeOH, EtOH, IPA): While the compound appears to dissolve, it undergoes alcoholysis (ring opening) to form the corresponding anthranilate ester.[1] This reaction is accelerated by heat and base.[1]
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Usage: Only use if the intent is to synthesize the ester.[1]
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Water: Practically insoluble.[1] Suspensions in water will slowly hydrolyze to 2-amino-4-iodobenzoic acid and CO₂.[1]
Non-Solvents
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Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.[1] (Used to precipitate the product).[1]
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Ethers: Diethyl ether (Very low solubility).[1]
Thermodynamic Modeling & Data Correlation
While specific mole fraction data for the 7-iodo derivative is rare in open literature, the solubility behavior follows the thermodynamic models established for the parent isatoic anhydride.[1]
The Modified Apelblat Model
The solubility of isatoic anhydrides in non-reactive solvents is best described by the Modified Apelblat Equation , which correlates mole fraction solubility (
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A, B, C: Empirical parameters derived from experimental data.
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Trend: Solubility increases with temperature.[1][2][3] The dissolution is typically an endothermic and entropy-driven process (
, ).[1]
Extrapolation for 7-Iodo Derivative:
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Melting Point Effect: The 7-iodo derivative typically has a high melting point (>230°C, often dec).[1] According to the General Solubility Equation (GSE) , higher melting point correlates with lower ideal solubility.[1]
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Lipophilicity: The Iodine atom increases
.[1] Expect lower solubility in water/methanol mixtures and higher solubility in DCM/Chloroform compared to the parent.[1]
Experimental Protocol: Self-Validating Solubility Determination
To determine the exact solubility of 7-iodoisatoic anhydride without artifactual degradation, follow this self-validating protocol.
Workflow Visualization (Graphviz)[1]
Figure 1: Step-by-step workflow for determining solubility while validating chemical stability.
Detailed Methodology
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Preparation: Add excess 7-iodoisatoic anhydride solid to 5 mL of the target solvent (e.g., Acetone, Ethyl Acetate, or Acetonitrile) in a sealed glass vial.
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Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24 hours.
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Note: Avoid alcohols to prevent solvolysis.[1]
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Filtration: Allow the solid to settle, then filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may degrade in some solvents).[1]
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Dilution: Immediately dilute an aliquot of the filtrate with Acetonitrile (inert mobile phase component).[1]
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Quantification (HPLC-UV):
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Column: C18 Reverse Phase.[1]
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Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).[1] Gradient elution.
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Detection: UV at 254 nm (Oxazine core absorption).[1]
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Validation: Ensure the chromatogram shows a single peak matching the standard. If a second peak appears (anthranilic acid derivative), the solvent is unsuitable (reactive).[1]
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Solvent Selection Decision Tree
Use this logic flow to select the correct solvent for your specific application (Synthesis vs. Purification).
Figure 2: Decision matrix for solvent selection based on process requirements.
References
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Solubility of Parent Scaffold: Wang, Z., et al. (2020).[1][3] "Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K." Journal of Chemical & Engineering Data, 65(4).[1][2] [1][2]
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Synthesis & Reactivity: Mitsostergios, N., et al. (2025).[1][4] "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones." RSC Advances, 15, 27644-27651.[1][4]
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Chemical Properties (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8359, Isatoic anhydride."
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Commercial Availability & CAS Verification: Sigma-Aldrich.[1] "Isatoic anhydride for synthesis (CAS 118-48-9) and Derivatives."[1] [1]
